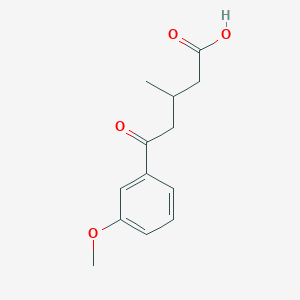

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid

CAS No.: 845781-40-0

Cat. No.: VC7649230

Molecular Formula: C13H16O4

Molecular Weight: 236.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845781-40-0 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.267 |

| IUPAC Name | 5-(3-methoxyphenyl)-3-methyl-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) |

| Standard InChI Key | GTOHGLAQCKOYOL-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O |

Introduction

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.26 g/mol (calculated) |

| Functional Groups | Carboxylic acid, ketone, methoxy |

| Solubility | Moderate in polar solvents (e.g., THF, ethanol); low in non-polar solvents |

| Stability | Likely sensitive to strong bases and oxidizing agents due to ketone and acid groups |

The methoxy group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the carboxylic acid moiety allows for salt formation or esterification, broadening its utility in synthetic chemistry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid can be inferred from analogous protocols. A validated method for 5-(3-methoxyphenyl)-5-oxovaleric acid involves:

-

Grignard Reaction: Reaction of 3-bromoanisole with magnesium in tetrahydrofuran (THF) to form a phenylmagnesium bromide intermediate .

-

Acylation: Quenching the Grignard reagent with glutaric anhydride at 0–5°C, followed by acidification to yield the β-keto acid .

To introduce the 3-methyl group, modifications might include:

-

Using 3-methylglutaric anhydride instead of glutaric anhydride.

-

Incorporating a methylating agent (e.g., methyl iodide) post-acylation.

Optimized Reaction Conditions

| Parameter | Detail |

|---|---|

| Temperature | 0–20°C (prevents side reactions) |

| Solvent | THF (ensures reagent solubility) |

| Catalyst | Iodine (initiates Grignard formation) |

| Yield (Analogous) | 82% for non-methylated variant |

Industrial Scalability

Large-scale production would require:

-

Continuous Flow Reactors: To maintain precise temperature control during exothermic Grignard reactions.

-

Purification Techniques: Liquid-liquid extraction and recrystallization to isolate the product from byproducts like magnesium salts .

Scientific Research Applications

Medicinal Chemistry

β-Keto acids are pivotal in drug development due to their reactivity and bioactivity. For 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid:

-

Anticancer Potential: Analogous compounds exhibit cytotoxicity by inhibiting kinases involved in cell proliferation. The methyl group may enhance binding affinity to hydrophobic enzyme pockets.

-

Neuroprotective Effects: Methoxy-substituted aromatics (e.g., curcumin analogs) show antioxidant activity, suggesting potential in mitigating oxidative stress in neurodegenerative diseases.

Material Science

The compound’s dual functionality (acid and ketone) enables its use in:

-

Polymer Synthesis: As a crosslinker or monomer in biodegradable polyesters.

-

Coordination Chemistry: Chelating metal ions for catalytic applications.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The ketone group can form Schiff bases with lysine residues in enzymes, while the carboxylic acid may interact with arginine or histidine side chains. For example:

-

GSK-3β Inhibition: Similar β-keto acids inhibit glycogen synthase kinase-3β, a target in Alzheimer’s therapy.

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins.

Metabolic Pathways

The compound may interfere with fatty acid β-oxidation or the citric acid cycle, though empirical validation is needed.

Comparison with Structural Analogs

The 3-methyl group in the target compound balances lipophilicity and steric effects, potentially optimizing pharmacokinetics compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume